4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol
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Overview
Description
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It is a derivative of phenol, characterized by the presence of chloro and imino groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloro-2-hydroxybenzaldehyde with 3-chlorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, although it is not intended for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: Similar structure but with a different position of the chloro group on the benzyl ring.
4-chloro-2-{(E)-[(3-chlorobenzyl)oxy]imino]methyl}phenol: Similar structure but with an oxyimino group instead of an imino group.
Uniqueness
4-chloro-2-{(E)-[(3-chlorobenzyl)imino]methyl}phenol is unique due to its specific substitution pattern and the presence of both chloro and imino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research purposes .
Properties
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,9,18H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFSTGYOBWPJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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